(8)-Gingerdione
Overview
Description
This would typically include the compound’s chemical formula, its structure, and its classification (e.g., is it an alkaloid, a flavonoid, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the process.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Cyclooxygenase-2 Inhibitors
Ginger, including (8)-Gingerdione, has been studied for its ability to inhibit cyclooxygenase (COX), particularly COX-2, which contributes to its anti-inflammatory properties. This inhibition can partially explain the therapeutic effects of ginger in reducing inflammation (van Breemen, Tao, & Li, 2011).
Antioxidant and Anti-inflammatory Activities
(8)-Gingerdione and related compounds from ginger have demonstrated significant antioxidant and anti-inflammatory activities. These properties contribute to the overall health benefits of ginger, particularly in mitigating oxidative stress and inflammation in various conditions (Li et al., 2012).
Histone Deacetylase Inhibitors
Studies have explored the role of ginger compounds, including (8)-Gingerdione, as histone deacetylase inhibitors. These findings suggest a potential application in cancer therapy, where the modulation of gene expression plays a crucial role (Kumboonma et al., 2017).
Blood-Brain Barrier Permeability
Research into the permeability of ginger constituents across the blood-brain barrier indicates that compounds like (8)-Gingerdione may have neuroprotective effects. This opens up potential applications in treating neurological disorders (Simon et al., 2020).
Neurodegenerative Disease Prevention
The bioactive compounds in ginger, including (8)-Gingerdione, have shown promise in the prevention of neurodegenerative diseases. Their ability to modulate cell survival and death signaling molecules may contribute to cognitive enhancement and the reduction of neuroinflammation (Arcusa et al., 2022).
Modulation of Macrophage Functions
Ginger compounds have been found to modulate macrophage functions, including inhibiting nitric oxide production and stimulating phagocytosis. This suggests potential applications in immune response modulation (Koh et al., 2009).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
Each of these sections would involve a thorough review of the relevant scientific literature. The information would be presented in a clear, organized manner, with each section forming a separate paragraph with its own subheading. I hope this general outline is helpful! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,22H,3-9,11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRAFNZQKMHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316888 | |
Record name | [8]-Gingerdione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8)-Gingerdione | |
CAS RN |
77334-06-6 | |
Record name | [8]-Gingerdione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77334-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8)-Gingerdione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077334066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [8]-Gingerdione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8)-GINGERDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70E1Y63Q2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | [8]-Gingerdione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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